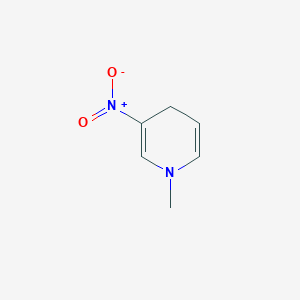

1-Methyl-3-nitro-1,4-dihydropyridine

説明

1-Methyl-3-nitro-1,4-dihydropyridine is a nitro-substituted derivative of the 1,4-dihydropyridine (DHP) scaffold, a heterocyclic structure widely studied for its pharmacological and chemical versatility. The compound features a methyl group at the N1 position and a nitro group at C3, conferring distinct electronic and steric properties. For instance, N-methyl-DHPs (e.g., N-methyl-4-cyano-DHPs) are noted for their stability under electron impact in mass spectrometry studies , and nitro-substituted DHPs are often explored for redox and cytotoxic activities .

特性

CAS番号 |

23493-04-1 |

|---|---|

分子式 |

C6H8N2O2 |

分子量 |

140.14 g/mol |

IUPAC名 |

1-methyl-3-nitro-4H-pyridine |

InChI |

InChI=1S/C6H8N2O2/c1-7-4-2-3-6(5-7)8(9)10/h2,4-5H,3H2,1H3 |

InChIキー |

CYSHNHHUIJDRHY-UHFFFAOYSA-N |

正規SMILES |

CN1C=CCC(=C1)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1,4-Dihydro-1-methyl-3-nitropyridine can be synthesized through several methods. One common approach involves the nitration of pyridine derivatives. For example, the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent can yield the N-nitropyridinium ion, which can then be reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to produce 3-nitropyridine . The nitro group can then be introduced at the 3-position through a [1,5] sigmatropic shift.

Industrial Production Methods

Industrial production of 1,4-dihydro-1-methyl-3-nitropyridine typically involves large-scale nitration processes. The nitration of pyridine derivatives using nitric acid or other nitrating agents is a common method. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to achieve high yields and purity of the desired product .

化学反応の分析

Types of Reactions

1,4-Dihydro-1-methyl-3-nitropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine derivatives with oxidized functional groups.

Reduction: Amino-substituted pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

科学的研究の応用

1,4-Dihydro-1-methyl-3-nitropyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

作用機序

The mechanism of action of 1,4-dihydro-1-methyl-3-nitropyridine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Table 1: Bioactivity of Selected DHP Derivatives

- Cytotoxicity : Bromo and chlorophenyl groups at C5/C4 enhance cytotoxicity, likely through DNA intercalation or enzyme inhibition . The nitro group in 1-Methyl-3-nitro-DHP may confer similar properties but requires empirical validation.

- Enzyme Inhibition : COX-2 inhibitors like compound 5e rely on a sulfonamide pharmacophore at C4, while IDO1 inhibitors (e.g., 4-phenyl-DHP) depend on aromatic substituents for binding . The nitro group’s electron-withdrawing nature could mimic these effects in enzyme interactions.

Q & A

Q. What are the standard synthetic routes for 1-Methyl-3-nitro-1,4-dihydropyridine derivatives, and how can reaction conditions be optimized for yield and purity?

The Hantzsch synthesis is the most widely used method, involving a one-pot condensation of aldehydes, β-keto esters, and ammonium acetate. Modifications include:

- Catalyst optimization : L-proline enhances regioselectivity and yield in asymmetric syntheses (e.g., 4-cyanophenyl derivatives achieved 85% yield) .

- Solvent and temperature control : Anhydrous acetic acid at 80–100°C improves cyclization efficiency for novel DHPs .

- Workup protocols : Column chromatography or recrystallization ensures purity (>95% by HPLC). Characterization via -NMR (e.g., δ 2.45 ppm for methyl groups) and IR (e.g., 1680 cm for nitro stretches) is critical .

Q. How are spectroscopic techniques employed to characterize the structure and electronic properties of 1-Methyl-3-nitro-1,4-dihydropyridine?

- -NMR : Aromatic protons (δ 8.21–7.13 ppm) and methyl groups (δ 2.19–2.45 ppm) confirm substitution patterns .

- FT-IR : Nitro (1520–1350 cm) and dihydropyridine ring (1600–1450 cm) vibrations validate functional groups .

- DFT calculations : Predict electronic distributions (e.g., HOMO-LUMO gaps) and correlate with experimental UV-Vis spectra .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for 1,4-dihydropyridine derivatives with varying substituents?

- Comparative docking studies : Screen derivatives against targets like ALR2 (PDB:1Z3N) and RAGE (PDB:3CJJ) to identify binding affinity disparities. For example, benidipine shows stronger ALR2 inhibition than other DHPs due to hydrophobic pocket interactions .

- Pharmacophore modeling : Map critical features (e.g., nitro group orientation) using software like Schrödinger to rationalize activity differences .

- Statistical analysis : Apply multivariate regression to correlate substituent electronegativity with bioactivity trends .

Q. What mechanistic pathways explain the regioselectivity in photoredox-catalyzed reactions involving 1-Methyl-3-nitro-1,4-dihydropyridine?

- Dual role of acyl-DHP reagents : Act as radical reservoirs (via C–H bond cleavage under light) and reductants, enabling hydroacylation of azodicarboxylates. Time-resolved EPR detects nitroxide radical intermediates .

- Theoretical studies : DFT calculations reveal that nitro group electron-withdrawing effects stabilize transition states, favoring C4-adduct formation over C2 .

Q. How can fluorescence quenching studies elucidate the interaction between 1-Methyl-3-nitro-DHPs and biomacromolecules like BSA?

- Stern-Volmer analysis : Calculate quenching constants () to distinguish static vs. dynamic quenching .

- Thermodynamic profiling : Negative ΔG values (−1.24 kJ/mol) and hydrophobic interactions (ΔS = 65.12 J/mol·K) confirm spontaneous binding .

- Competitive assays : Displace site-specific probes (e.g., warfarin for Sudlow Site I) to identify binding loci .

Q. What green chemistry strategies are applicable to the synthesis of 1-Methyl-3-nitro-DHPs?

- Solvent-free mechanochemistry : Grind aldehydes, malononitrile, and aniline in a mortar for 10 minutes to achieve 90% yield .

- Biocatalysis : Use lipases or proline derivatives to reduce waste and improve enantioselectivity in asymmetric syntheses .

Methodological Notes

- Data contradiction resolution : Cross-validate computational predictions (e.g., docking scores) with experimental IC values to address discrepancies .

- Reaction optimization : Employ design of experiments (DoE) to screen catalysts, solvents, and temperatures systematically .

- Safety protocols : Handle nitro derivatives under inert atmospheres (N) due to photolytic instability, and refer to SDS guidelines for hazard mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。